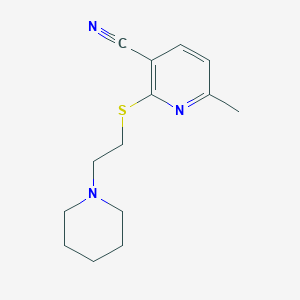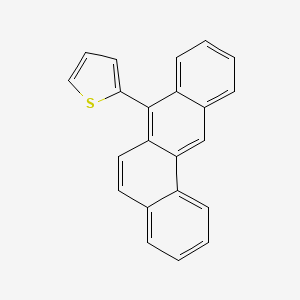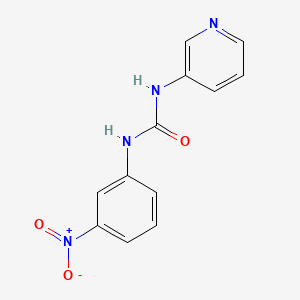
Cyclohexylamine salt of 2,4-thiazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexylamine salt of 2,4-thiazolidinedione is a compound that combines cyclohexylamine and 2,4-thiazolidinedione. Cyclohexylamine is an organic compound with the formula C₆H₁₁NH₂, while 2,4-thiazolidinedione is a heterocyclic compound with the formula C₃H₃NO₂S. The combination of these two compounds results in a salt that has unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexylamine salt of 2,4-thiazolidinedione typically involves the reaction of cyclohexylamine with 2,4-thiazolidinedione. This reaction can be carried out under various conditions, including:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as acids or bases may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques to ensure high yield and purity. These methods can include:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions and can be scaled up for large-scale production.
Purification Techniques: Methods such as crystallization, filtration, and chromatography may be used to purify the final product.
化学反応の分析
Types of Reactions
Cyclohexylamine salt of 2,4-thiazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: Substitution reactions can occur at different positions on the thiazolidinedione ring or the cyclohexylamine moiety.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution Reagents: Various halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction can result in the formation of thiazolidine derivatives.
Substitution: Substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Cyclohexylamine salt of 2,4-thiazolidinedione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an antidiabetic agent and in the treatment of other metabolic disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of cyclohexylamine salt of 2,4-thiazolidinedione involves its interaction with specific molecular targets and pathways. For example:
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): The compound can act as an agonist of PPARγ, which plays a role in regulating glucose and lipid metabolism.
Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
類似化合物との比較
Cyclohexylamine salt of 2,4-thiazolidinedione can be compared with other similar compounds, such as:
Thiazolidinediones: These compounds, including pioglitazone and rosiglitazone, are known for their antidiabetic properties.
Cyclohexylamine Derivatives: Other derivatives of cyclohexylamine may have different pharmacological or industrial applications.
Uniqueness
The uniqueness of this compound lies in its combined properties, which make it suitable for a wide range of applications. Its ability to interact with specific molecular targets and undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various fields Its unique properties and ability to undergo diverse chemical reactions make it a valuable tool in scientific research and industrial applications
特性
CAS番号 |
74008-02-9 |
|---|---|
分子式 |
C9H16N2O2S |
分子量 |
216.30 g/mol |
IUPAC名 |
cyclohexanamine;1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C6H13N.C3H3NO2S/c7-6-4-2-1-3-5-6;5-2-1-7-3(6)4-2/h6H,1-5,7H2;1H2,(H,4,5,6) |
InChIキー |
LGPHXWSXOZSHAP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N.C1C(=O)NC(=O)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14160469.png)
![hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14160477.png)


![6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14160523.png)
![N'-[2-(4-methoxyphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B14160528.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B14160532.png)





![N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B14160564.png)
